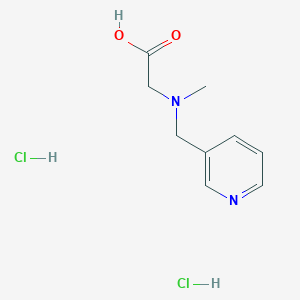
(Methyl-pyridin-3-ylmethyl-amino)-acetic acid dihydrochloride
Vue d'ensemble
Description
Methyl-pyridin-3-ylmethyl-amino)-acetic acid dihydrochloride (MPAA-dihydrochloride) is a compound that has been of great interest to the scientific community due to its unique properties and potential applications. MPAA-dihydrochloride is a derivative of acetic acid and is composed of a methyl-pyridine moiety, an amino group, and a dihydrochloride group. It has been studied for its ability to act as an enzyme inhibitor, its potential as an anti-inflammatory agent, and its potential use in laboratory experiments.
Applications De Recherche Scientifique
MPAA-dihydrochloride has been studied for its potential applications in scientific research. It has been found to act as an enzyme inhibitor, and it has been studied for its potential to act as an anti-inflammatory agent. In addition, it has been studied for its potential use in laboratory experiments.
Mécanisme D'action
The mechanism of action of MPAA-dihydrochloride is not yet fully understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of an enzyme and preventing it from catalyzing its reaction. It is also believed to act as an anti-inflammatory agent by blocking the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPAA-dihydrochloride are not yet fully understood. However, it has been found to act as an enzyme inhibitor, and it has been studied for its potential to act as an anti-inflammatory agent. It is also believed to have potential applications in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
MPAA-dihydrochloride has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it can be synthesized in a laboratory setting using a simple two-step process. Additionally, it has been found to act as an enzyme inhibitor, which can be useful for certain experiments. However, it is important to note that the mechanism of action of MPAA-dihydrochloride is not yet fully understood, and its biochemical and physiological effects are not yet fully known.
Orientations Futures
The potential applications of MPAA-dihydrochloride are still being explored, and there are many potential future directions for research. Some potential future directions include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments. Additionally, further research could explore its potential use as an anti-inflammatory agent, its potential use in drug development, and its potential use in other areas of scientific research.
Propriétés
IUPAC Name |
2-[methyl(pyridin-3-ylmethyl)amino]acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-11(7-9(12)13)6-8-3-2-4-10-5-8;;/h2-5H,6-7H2,1H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQZBYYPJJIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)CC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389534.png)
![1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1389535.png)
![3-Oxo-3-thieno[2,3-b]pyridin-2-ylpropanenitrile](/img/structure/B1389536.png)

![5,5,7,7-Tetramethyl-1,5,6,7-tetrahydrocyclopenta[F]indazol-4-amine](/img/structure/B1389538.png)

![Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1389544.png)






![1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1389556.png)